2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
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Overview
Description
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide is a chemical compound with the molecular formula C16H14N4O2S and a molecular weight of 326.371. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
The synthesis of 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide is not explicitly mentioned in the search results. However, related compounds such as Ethyl 2-[(8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]propanoate2 and N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide3 are mentioned, suggesting that similar synthetic routes may be applicable.Molecular Structure Analysis
The molecular structure of 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide is not explicitly provided in the search results. However, the molecular formula C16H14N4O2S1 provides some insight into its structure. The compound contains a pyrido[1,2-a][1,3,5]triazin-2-yl ring system, which is substituted with a methyl group at the 8-position and a sulfanyl-N-phenylacetamide group at the 2-position.Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide are not explicitly mentioned in the search results.Scientific Research Applications
Antitumor Activity
Compounds structurally related to pyrido[1,2-a][1,3,5]triazin have been investigated for their antitumor activities. For instance, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been synthesized and evaluated for in vitro antitumor activity against various cell lines, utilizing assays like the methylthiazole trazolium (MTT) assay (Guo-qiang Hu et al., 2008).
Antimicrobial and Antifungal Activities
A new series of thiazolidin-4-one derivatives, potentially structurally related to the compound , exhibited promising antimicrobial and antifungal activities (B. A. Baviskar et al., 2013). These studies highlight the potential for compounds with similar structures to be developed as antimicrobial agents.
Synthesis and Structural Analysis
Research also focuses on the synthesis and structural analysis of related compounds, providing insights into their chemical properties and potential applications in drug development. For example, studies have detailed the synthesis of 2-methyl-4-sulfanilamido-s-triazine derivatives and their unexpected products, contributing to the understanding of reaction mechanisms and structural characteristics of such compounds (Tetsuji Kametani et al., 1972).
Drug Delivery Systems
Innovations in drug delivery systems include the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, demonstrating the potential of complex chemical structures for improving the solubility and bioavailability of pharmaceutical compounds (J. Mattsson et al., 2010).
Safety And Hazards
The safety and hazards associated with 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide are not provided in the search results. However, it is mentioned that this compound is intended for research use only and is not suitable for human or veterinary use1.
Future Directions
The search results do not provide specific information on the future directions of research or applications for 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide.
properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-8-20-13(9-11)18-15(19-16(20)22)23-10-14(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNBUODWVVGATM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide |
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